molecular formula C19H20N2O3 B1667084 Bindarit CAS No. 130641-38-2

Bindarit

Cat. No. B1667084
M. Wt: 324.4 g/mol
InChI Key: MTHORRSSURHQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bindarit is a synthetic indazolic derivative with prominent anti-inflammatory activity . It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders . It is known to inhibit the production of a defined set of related C-C motif chemokines, primarily MCP-1, and thus interferes with monocyte recruitment and differentiation .


Chemical Reactions Analysis

Bindarit has been found to differentially regulate the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 . These effects specifically required a functional interaction between bindarit and fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways .


Physical And Chemical Properties Analysis

Bindarit has a molecular formula of C19H20N2O3 . Its molecular weight is 324.37 . Unfortunately, detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Therapeutic Effects in Arthritis

Bindarit has shown therapeutic efficacy in adjuvant-induced arthritis in rats. It significantly inhibited paw inflammation and had disease-modifying activity, indicated by amelioration of radiologic alterations and joint histology. This effect was correlated with MCP-1 and TNF-α inhibition, suggesting the relevance of cytokine and chemokine control in treating chronic inflammatory diseases (Guglielmotti et al., 2002).

2. Reduction of In-Stent Stenosis

Bindarit demonstrated efficacy in reducing neointimal area, thickness, and stenosis area in a porcine coronary stent model. It reduced smooth muscle cell proliferation and migration and neointimal macrophage content, associated with the inhibition of MCP-1/CCL2 production. These findings support further investigation of bindarit in clinical applications for in-stent stenosis (Ialenti et al., 2011).

3. Potential in Treating Lupus

Bindarit prolonged survival and reduced renal damage in NZB/W lupus mice. It significantly delayed proteinuria and did not prevent autoantibody development, indicating a novel mechanism of action in murine lupus and suggesting potential value in SLE treatment (Guglielmotti et al., 1998).

4. Inhibition of Smooth Muscle Cell Proliferation and Migration

Bindarit inhibited human coronary artery smooth muscle cell proliferation and migration, suggesting a mechanism by which it inhibits neointimal formation. This effect was associated with the modulation of contractile proteins, highlighting its potential in controlling neointimal formation/restenosis (Maddaluno et al., 2012).

5. Neointima Formation in Arterial Injury

Bindarit was effective in reducing neointima formation in animal models of vascular injury. It directly affected vascular smooth muscle cell proliferation and migration and reduced neointimal macrophage content. These effects were associated with the inhibition of MCP-1 production, suggesting its application in treating vascular injury (Grassia et al., 2009).

6. Selective Inhibition of MCP-1 in Cancer Models

Bindarit showed potential in inhibiting tumor regression in prostate and breast cancer models. It modulated cancer-cell proliferation and migration, indicating its role in inflammatory cell responses during tumor–stroma niche microenvironment formation (Zollo et al., 2012).

7. Modulation of Fatty Acid-Binding Protein 4

Bindarit influenced fatty acid-binding protein 4 in human monocytic cells, highlighting a key-role in its immunomodulatory activity. This finding extends its therapeutic applications to FABP4 modulation (Oddi et al., 2019).

8. Pain and Cancer-Related Inflammation

Bindarit attenuated pain and inflammation in a model of bone cancer. It influenced monocyte mobilization and M2 macrophage polarization, identifying IKKβ as a target of bindarit and suggesting its efficacy in relieving cancer-related pain and suppressing cancer development (Liu et al., 2018).

9. Effects in Polycystic Kidney Disease

Bindarit treatment in a rat model of polycystic kidney disease reduced interstitial inflammation and renal dysfunction, although it did not prevent renal cyst growth. It showed potential as a therapeutic intervention complementary to therapies specifically targeting renal cyst growth (Zoja et al., 2014).

Safety And Hazards

According to the safety data sheet, bindarit should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The findings suggest a potential key-role of FABP4 in the immunoregulatory activity of bindarit, and extend the spectrum of its possible therapeutic applications to FABP4 modulation . These findings pave the way for future applications of bindarit as a modulator of the inflammatory response .

properties

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156660
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bindarit

CAS RN

130641-38-2
Record name Bindarit [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bindarit
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINDARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl-2-hydroxyisobutyrate (18.5 g, 140 mmol, 1.2 eq.), toluene (100 mL) and DMF (20 mL) were placed in a three-necked flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere. A dispersion of 60% NaH (5.6 g, 140 mmol, 1.2 eq.) was added to the mixture in portions over a period of approximately 1.5 hours. A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) was then added dropwise. The reaction mixture was heated to approximately 90° C. and kept at that temperature until the reaction was complete (checked by TLC, approximately 10 hours). After cooling to room temperature the mixture was washed with acidified water and water. The organic phase was concentrated under reduced pressure and the oily residue obtained was treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours. The product, which was precipitated out by the addition of concentrated HCl, was filtered and dried. Yield: 32.3 g of white solid (85%).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bindarit
Reactant of Route 2
Bindarit
Reactant of Route 3
Bindarit
Reactant of Route 4
Reactant of Route 4
Bindarit
Reactant of Route 5
Bindarit
Reactant of Route 6
Reactant of Route 6
Bindarit

Citations

For This Compound
1,450
Citations
M Zollo, V Di Dato, D Spano, D De Martino… - Clinical & experimental …, 2012 - Springer
… of bindarit in the prevention of tumorigenesis and metastasis in prostate and breast cancer xenograft animal models. Our findings provide evidence that bindarit … that bindarit impairs the …
Number of citations: 109 link.springer.com
E Mora, A Guglielmotti, G Biondi, P Sassone-Corsi - Cell Cycle, 2012 - Taylor & Francis
… The effect of bindarit is mediated by the downregulation of the … Bindarit showed a specific inhibitory effect on the p65 and … We conclude that bindarit acts on a specific subpopulation of …
Number of citations: 91 www.tandfonline.com
A Colombo, S Basavarajaiah, U Limbruno… - …, 2016 - researchgate.net
… Our aim was to explore the efficacy and safety of bindarit in preventing restenosis … bindarit 600 mg, bindarit 1,200 mg or bindarit placebo. Two tablets (each containing 300 mg of bindarit …
Number of citations: 24 www.researchgate.net
C Zoja, D Corna, M Locatelli, D Rottoli, A Pezzotta… - Nephron, 2015 - karger.com
… In cultured podocytes, bindarit reduced … bindarit did not prevent renal cyst growth, it limited interstitial inflammation and renal dysfunction and reduced proteinuria in PKD. Thus, bindarit …
Number of citations: 55 karger.com
S Ge, B Shrestha, D Paul, C Keating, R Cone… - Journal of …, 2012 - Springer
… To examine effects of bindarit on basal CCL2 expression, cultured microglia and BMEC … of bindarit for 4 hr or exposed to 300 μM bindarit for different time. To gauge effects of bindarit on …
Number of citations: 67 link.springer.com
E Iwasawa, FN Brown, C Shula, F Kahn… - Journal of …, 2022 - Soc Neuroscience
… bindarit significantly supports healthy postnatal cerebral cortical development in the prh mutant. While bindarit only … Bindarit blocks nuclear factor (NF)-kB activation and its downstream …
Number of citations: 8 www.jneurosci.org
NE Rulli, MS Rolph, A Srikiatkhachorn… - Journal of Infectious …, 2011 - academic.oup.com
Chikungunya virus (CHIKV) is associated with outbreaks of infectious rheumatic disease in humans. Using a mouse model of CHIKV arthritis and myositis, we show that tumor necrosis …
Number of citations: 163 academic.oup.com
M Bhatia, RD Ramnath, L Chevali… - American Journal of …, 2005 - journals.physiology.org
Chemokines are believed to play a key role in the pathogenesis of acute pancreatitis. We have earlier shown that pancreatic acinar cells produce the chemokine monocyte chemotactic …
Number of citations: 183 journals.physiology.org
AK Singh, S Kilari, C Cai, S Misra - Translational Research, 2022 - Elsevier
… goal of the present study was to create a local Bindarit delivery platform for use in preventing VNH/VS after PTA. We encapsulated Bindarit in nanoparticles composed of polylactic-co-…
Number of citations: 3 www.sciencedirect.com
W Chen, SS Foo, A Taylor, A Lulla, A Merits… - Journal of …, 2015 - Am Soc Microbiol
… Having shown that bindarit treatment reduces both CHIKV disease and virus titers, we further investigated the impact of bindarit on CHIKV-induced bone loss. An increased RANKL/…
Number of citations: 124 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.